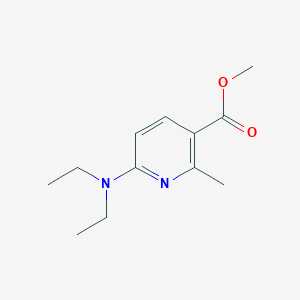

Methyl 6-(diethylamino)-2-methylnicotinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

methyl 6-(diethylamino)-2-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C12H18N2O2/c1-5-14(6-2)11-8-7-10(9(3)13-11)12(15)16-4/h7-8H,5-6H2,1-4H3 |

InChI Key |

WSZSTBYPQFDZPK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC(=C(C=C1)C(=O)OC)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of the Nicotinate (B505614) Core

The formation of the central methyl nicotinate structure is a critical phase in the synthesis of the target compound. This can be achieved through several established chemical transformations, including direct esterification of a pre-existing nicotinic acid derivative, oxidation of pyridine (B92270) precursors, and more complex multistep pathways to build the substituted ring system.

Esterification Reactions for Methyl Nicotinates

A common and straightforward method for the synthesis of methyl nicotinates is the Fischer esterification of the corresponding nicotinic acid. This acid-catalyzed reaction typically involves heating the nicotinic acid in methanol (B129727) with a strong acid catalyst, such as sulfuric acid. The reaction of nicotinic acid with methanol in the presence of a sulfuric acid catalyst is a well-established procedure for producing methyl nicotinate. chemscene.com For instance, 6-methylnicotinic acid can be refluxed in methanol saturated with gaseous hydrogen chloride to yield methyl 6-methylnicotinate. umich.edu

Alternative catalysts can also be employed. For example, MoO3/SiO2 has been shown to be an effective bifunctional catalyst for the esterification of nicotinic acid, offering a solid-phase alternative to mineral acids. chemicalbook.com

| Carboxylic Acid Precursor | Alcohol | Catalyst | Key Conditions | Product |

| Nicotinic Acid | Methanol | Sulfuric Acid | Reflux | Methyl Nicotinate |

| 6-Methylnicotinic Acid | Methanol | Hydrogen Chloride (g) | Reflux | Methyl 6-methylnicotinate |

| Nicotinic Acid | Methanol | MoO3/SiO2 | Reflux | Methyl Nicotinate |

Oxidation-Based Synthetic Routes for Nicotinic Acid Precursors

The nicotinic acid precursors for the aforementioned esterification are often synthesized through the oxidation of substituted pyridines. A prevalent industrial method involves the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid to produce nicotinic acid. nih.gov This process typically involves high temperatures and pressures. nih.gov Another common starting material is 3-methylpyridine (B133936) (3-picoline), which can also be oxidized to nicotinic acid using various oxidizing agents, including nitric acid. nih.gov

The choice of oxidizing agent and reaction conditions can be tailored to the specific substrate. For instance, the oxidation of 2,6-lutidine (2,6-dimethylpyridine) can be a route to 6-methylnicotinic acid, although this can sometimes lead to the formation of pyridine-2,6-dicarboxylic acid if the oxidation is not selective.

| Starting Material | Oxidizing Agent | Key Conditions | Product |

| 5-Ethyl-2-methylpyridine | Nitric Acid | High temperature and pressure | Nicotinic Acid |

| 3-Methylpyridine (3-Picoline) | Nitric Acid | High temperature and pressure | Nicotinic Acid |

| 2-Methyl-5-ethylpyridine | Nitric Acid / Sulfuric Acid | 158–160 °C | 6-Methylnicotinic acid |

Multistep Synthetic Pathways for Alkyl-Substituted Nicotinates

More complex, alkyl-substituted nicotinates often require multistep synthetic sequences to construct the pyridine ring with the desired substitution pattern. The Hantzsch pyridine synthesis is a classic and versatile method for the one-pot construction of dihydropyridines from an aldehyde, a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate (B1210297). organic-chemistry.orgchemicalbook.com The resulting dihydropyridine can then be oxidized to the corresponding pyridine. This method allows for the introduction of various substituents on the pyridine ring. organic-chemistry.orgchemicalbook.com

Modern variations of pyridine synthesis offer alternative routes. For example, a one-pot synthesis of substituted pyridines can be achieved from alkyl ketones and enamines through a nickel-catalyzed dehydrogenation process. wikipedia.org This approach allows for the construction of the pyridine ring from more readily available starting materials. wikipedia.org Furthermore, a modular method for preparing highly substituted pyridines involves a cascade reaction of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, catalyzed by copper.

Approaches for Introducing the Diethylamino Moiety

With the substituted nicotinate core in hand, the next critical step is the introduction of the diethylamino group at the 6-position of the pyridine ring. This is typically achieved through the functionalization of a pre-existing pyridine ring.

Functionalization at the Pyridine Ring

A common strategy for introducing an amino group onto a pyridine ring is through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen. For the synthesis of Methyl 6-(diethylamino)-2-methylnicotinate, a key intermediate would be Methyl 6-chloro-2-methylnicotinate. This chloro derivative can then undergo a nucleophilic substitution reaction with diethylamine (B46881).

The reactivity of the halopyridine is crucial. The presence of an electron-withdrawing group, such as the ester group in the nicotinate, ortho or para to the leaving group can facilitate the SNAr reaction. In the case of Methyl 6-chloro-2-methylnicotinate, the ester group at the 3-position is meta to the chlorine at the 6-position, which may result in lower reactivity compared to ortho/para-activated systems.

Precursor Design and Amination Reactions

The synthesis of the key precursor, Methyl 6-chloro-2-methylnicotinate, is an important consideration. This intermediate can be prepared from commercially available starting materials. Once obtained, the amination with diethylamine can be performed. While direct SNAr reactions are possible, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful and general methods for the formation of carbon-nitrogen bonds. This reaction class has a broad substrate scope and often proceeds under milder conditions than traditional SNAr reactions, making it a viable alternative for the amination of less reactive aryl halides. The Buchwald-Hartwig amination typically employs a palladium catalyst in combination with a suitable phosphine ligand and a base to couple an amine with an aryl halide.

Optimization of Reaction Conditions and Yields

Detailed studies on the optimization of reaction conditions and yields specifically for the synthesis of this compound are not documented. Information regarding the systematic variation of catalysts, temperature, solvents, and reaction times to maximize the yield and purity of this specific compound is not available.

Catalyst Systems in Nicotinate Synthesis

There is no available literature that discusses the specific catalyst systems evaluated or optimized for the synthesis of this compound. While syntheses of analogous nicotinate esters often employ acid catalysts for esterification or metal catalysts (e.g., palladium) for cross-coupling reactions to introduce amino groups, no catalysts have been explicitly reported for the production of the target compound.

Temperature and Solvent Effects in Reaction Selectivity

No studies have been published that investigate the effects of temperature and solvent choice on the reaction selectivity and outcome for the synthesis of this compound. Consequently, there is no data to report on how these parameters might influence reaction rate, conversion, or the formation of impurities.

Isolation and Purification Techniques

Specific isolation and purification techniques developed or optimized for this compound have not been described in the scientific literature. General methods for purifying nicotinate derivatives, such as extraction, crystallization, and chromatography, may be applicable, but no procedures have been specifically validated for this compound.

Investigation of Side Reactions and By-product Formation

There is no information available regarding the investigation of side reactions or by-product formation during the synthesis of this compound. Potential side reactions could theoretically include hydrolysis of the ester, over-alkylation of the amino group, or reactions at other positions on the pyridine ring, but no such by-products have been identified or characterized in the context of this specific synthesis.

Chemical Reactivity and Transformation Studies

Reactivity of the Ester Functional Group

The methyl ester of a nicotinic acid derivative is a key site for chemical modification, primarily through nucleophilic acyl substitution reactions. The reactivity of this group is moderate, placing it between highly reactive acyl phosphates and less reactive amides. libretexts.org

Key reactions involving the ester group include:

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 6-(diethylamino)-2-methylnicotinic acid, and methanol (B129727). This reaction is typically catalyzed by acid or base. The hydrolysis of methyl nicotinate (B505614) to nicotinic acid is a well-documented transformation. drugbank.com

Transesterification: This process involves the reaction of the methyl ester with another alcohol in the presence of a catalyst to form a different ester. This is a common strategy for modifying the properties of the molecule. For instance, methyl nicotinate can be transesterified with bulkier alcohols like menthol (B31143), often requiring a basic catalyst such as sodium methoxide. google.com The reaction generally involves heating the nicotinate ester with an excess of the desired alcohol. google.com

Table 1: Examples of Transesterification Reactions on Nicotinate Esters To view the full dataset, please expand the table.

| Reactant | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| Methyl nicotinate | Methanol | MoO₃/SiO₂ | Methyl nicotinate (self-exchange) | orientjchem.org |

| Nicotinic acid | Methanol | Sulfuric acid | Methyl nicotinate | orientjchem.orgchemicalbook.com |

| Methyl nicotinate | Menthol | Sodium methoxide | Menthyl nicotinate | google.com |

| Methyl nicotinate | Menthol | n-Butyllithium | Menthyl nicotinate | google.com |

Transformations Involving the Pyridine (B92270) Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system, making it basic and nucleophilic, similar to tertiary amines. wikipedia.org The presence of the strong electron-donating diethylamino group at the 6-position is expected to increase the electron density at the ring nitrogen, enhancing its basicity and nucleophilicity compared to unsubstituted pyridine.

Common transformations at the pyridine nitrogen include:

Salt Formation (Protonation): As a base, the pyridine nitrogen readily reacts with protic acids to form crystalline pyridinium (B92312) salts. gcwgandhinagar.com

N-Alkylation: Reaction with alkyl halides or sulfates leads to the formation of quaternary pyridinium salts. gcwgandhinagar.com This quaternization introduces a positive charge into the ring, which in turn increases the reactivity of the pyridine system toward both oxidation and reduction. wikipedia.org

N-Oxidation: The nitrogen atom can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using peracids. wikipedia.org The formation of an N-oxide can be a useful strategy to activate the pyridine ring for electrophilic substitution. gcwgandhinagar.com

Acylation: Acid chlorides and sulfonyl chlorides react with the pyridine nitrogen to generate 1-acyl- and 1-arylsulfonylpyridinium salts, respectively. gcwgandhinagar.comyoutube.com

Reactions of the Diethylamino Substituent

The diethylamino group at the 6-position is a powerful electron-donating group that significantly influences the electronic properties of the pyridine ring. Besides its electronic effects, the substituent itself can undergo chemical reactions, although it is generally stable. One documented transformation for a similar structure involves N-dealkylation. Research has shown that the N-Et bond of 2-(diethylamino)pyridine can be cleaved in the presence of specific transition metal complexes, such as those involving ruthenium. researchgate.net This suggests that under certain catalytic conditions, one or both ethyl groups could be removed from the nitrogen atom of Methyl 6-(diethylamino)-2-methylnicotinate.

Nucleophilic Substitution Reactions of Nicotinate Esters

The pyridine ring is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity is further influenced by the substituents on the ring. In this compound, the electron-withdrawing methyl ester group activates the ring towards nucleophilic attack, while the electron-donating diethylamino group deactivates it.

Nucleophilic attack is generally favored at the positions ortho and para to electron-withdrawing groups. For nicotinate esters, this corresponds to positions 2, 4, and 6. The classic Chichibabin reaction, for example, involves the amination of pyridine with sodium amide at the 2-position. youtube.com In the case of this compound, the 2 and 6 positions are already substituted. Therefore, any further nucleophilic substitution would likely be directed to the 4-position. However, the strong electron-donating effect of the diethylamino group at position 6 would disfavor such a reaction.

Studies on related compounds, such as methyl 3-nitropyridine-4-carboxylate, have shown that a strong activating group (like a nitro group) can be readily displaced by nucleophiles. researchgate.net While the ester group is less activating than a nitro group, these reactions demonstrate the potential for SNAr on substituted pyridine carboxylates. researchgate.net

Table 2: Examples of Nucleophilic Substitution on Pyridine Derivatives To view the full dataset, please expand the table.

| Substrate | Reagent/Nucleophile | Position of Attack | Product | Reference |

|---|---|---|---|---|

| Pyridine | Sodium amide (NaNH₂) | 2 | 2-Aminopyridine | youtube.com |

| 3-Nitropyridine | Hydroxylamine (NH₂OH) / Base | 2 | 2-Amino-3-nitropyridine | youtube.com |

| Methyl 3-nitropyridine-4-carboxylate | Fluoride (B91410) anion | 3 | Methyl 3-fluoropyridine-4-carboxylate | researchgate.net |

| Methyl 3-nitropyridine-4-carboxylate | Malonic ester | 3 | Methyl 3-(dialkoxycarbonylmethyl)pyridine-4-carboxylate | researchgate.net |

Oxidation and Reduction Chemistry of Pyridine Derivatives

The pyridine ring and its substituents can undergo various oxidation and reduction reactions.

Oxidation:

N-Oxidation: As mentioned previously, the pyridine nitrogen can be oxidized to an N-oxide using reagents like peracids. wikipedia.org

Side-Chain Oxidation: Alkyl groups on the pyridine ring can be oxidized to carboxylic acids. The industrial synthesis of nicotinic acid, for example, can be achieved through the oxidation of 2-methyl-5-ethylpyridine or 3-methylpyridine (B133936) (3-picoline). nih.gov This indicates that the methyl group at the 2-position of this compound could potentially be oxidized to a carboxylic acid group under harsh conditions. The presence of various substituents on the ring can affect the rate and outcome of such oxidations. acs.org

Reduction:

Ring Reduction: The pyridine ring can be fully hydrogenated to the corresponding piperidine (B6355638) ring. wikipedia.org This reaction typically requires a metal catalyst (such as nickel, cobalt, or ruthenium) and elevated temperature and pressure. wikipedia.org This transformation would convert this compound into Methyl 6-(diethylamino)-2-methylpiperidine-3-carboxylate, fundamentally altering its chemical nature from an aromatic to an aliphatic system.

Structural Modification and Structure Activity Relationship Sar Investigations

Design and Synthesis of Analogues and Derivatives

The rational design of analogues involves modifying distinct parts of the parent molecule, including the substituent at the 6-position, the amino group, and the ester moiety. Synthetic strategies are then developed to produce these new chemical entities for further evaluation.

The nature of the alkylamino group at the 6-position is a critical determinant of the molecule's properties. An electron-donating alkylamino group can create an intramolecular charge transfer (ICT) system with the electron-accepting barbiturate ring in related dye molecules, influencing their spectroscopic properties. mdpi.com In the context of SAR, modifying the diethylamino group of the parent compound to other alkylamino substituents (e.g., dimethylamino, dipropylamino, or cyclic amines like piperidinyl) is a key strategy. These modifications can alter the compound's steric profile, lipophilicity, and hydrogen bonding capacity. The electronic interaction between the alkylamino group and the pyridine (B92270) ring is crucial, and varying the electron-donating properties of this group can modulate biological activity. mdpi.com

A study on synthetic cathinones, which also feature amino groups, demonstrated that N-alkylation significantly influences activity, highlighting the importance of the nature of the substituents on the nitrogen atom. nih.gov This principle is applied in the systematic modification of nicotinates to understand the role of the alkylamino moiety.

Table 1: Examples of Varied Alkylamino Substitutions and their Rationale

| Substitution at 6-position | Rationale for Investigation | Potential Impact |

| Dimethylamino | Reduce steric bulk compared to diethylamino. | Alter binding pocket fit and solubility. |

| Di-n-propylamino | Increase steric bulk and lipophilicity. | Enhance membrane permeability, potentially alter target selectivity. |

| Pyrrolidinyl | Introduce conformational rigidity. | Optimize binding orientation and reduce off-target effects. |

| Piperidinyl | Increase size and basicity compared to pyrrolidinyl. | Modify pharmacokinetic properties and target interactions. |

Methodologies for SAR Elucidation

Understanding the relationship between a compound's structure and its biological activity is a cornerstone of drug discovery and medicinal chemistry. spirochem.comnih.gov This is achieved by systematically altering the molecule's structure and assessing the impact of these changes on its function.

SAR studies involve the iterative process of modifying a chemical structure to enhance desired biological activities while minimizing undesirable properties like toxicity. spirochem.comeurekaselect.com A common approach is to modify one substituent at a time on a lead compound. nih.gov For a molecule like methyl 6-(diethylamino)-2-methylnicotinate, this involves creating a matrix of compounds where, for example, the diethylamino group is varied while the methyl ester is kept constant, and vice-versa.

In one study on isatin derivatives, researchers initially screened compounds with substituents at various positions on the benzene ring and found that modification at the 5-position was most effective for increasing inhibitory potency. nih.gov Subsequently, they introduced different groups at the N-1 position to further enhance activity. nih.gov This systematic approach allows chemists to deduce which parts of the molecule are critical for its activity (the "pharmacophore") and which can be modified to fine-tune its properties. nih.govnih.gov

Computational methods are invaluable for accelerating the drug discovery process and rationalizing SAR findings. nih.govresearchgate.net In silico techniques, particularly molecular docking, are used to predict how a ligand (the compound) binds to the active site of a target protein. nih.govresearchgate.net

Molecular docking simulations place the three-dimensional structure of a compound into the binding site of a protein and calculate a "docking score," which estimates the binding affinity. nih.gov A lower (more negative) score generally indicates a more favorable binding interaction. nih.gov This allows researchers to prioritize which designed analogues to synthesize and test in the lab. For example, a molecular docking study of nicotinate (B505614) derivatives against the COX-2 enzyme was performed to rationalize their inhibitory potency, and the results aligned with the biological findings. nih.gov These computational models can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net

Machine learning and free energy-based simulations are also increasingly used to predict protein-ligand binding affinities with greater accuracy. nih.govchemrxiv.org These methods can help build robust predictive models for entire classes of compounds, guiding the design of more potent and selective molecules. chemrxiv.org

Table 2: Illustrative In Silico Docking Results for Hypothetical Analogues

| Compound Analogue | Modification from Parent Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interaction |

| Analogue A | Diethylamino -> Pyrrolidinyl | -9.8 | Increased hydrophobic contact in S1 pocket. |

| Analogue B | Methyl Ester -> Ethyl Ester | -9.5 | Favorable van der Waals interaction. |

| Analogue C | 2-Methyl -> 2-Trifluoromethyl | -10.5 | Strong hydrogen bond with Ser-123. |

| Analogue D | Diethylamino -> Morpholinyl | -8.7 | Potential steric clash with Tyr-45. |

Conformational Analysis and its Impact on Biological Recognition

The diethylamino group at the 6-position of the pyridine ring is a key determinant of the molecule's conformation. The nitrogen of this group is attached to two ethyl groups, which are themselves flexible. The rotation around the C-N bond connecting the diethylamino group to the pyridine ring is subject to steric hindrance from the adjacent substituents. While specific studies on this compound are not available, research on related N,N-dialkylaminopyridines suggests that the presence of an ortho-substituent, in this case, the nitrogen of the pyridine ring, can influence the planarity of the dialkylamino group relative to the aromatic ring. For optimal resonance stabilization, the lone pair of the nitrogen atom should be aligned with the π-system of the pyridine ring, which would favor a planar conformation. However, steric clashes with the ring may force the diethylamino group to twist out of the plane.

The 2-methyl group also plays a significant role in the conformational profile of this compound. Its presence introduces steric bulk adjacent to the methyl ester at the 3-position. This can influence the preferred orientation of the ester group. The rotation around the C-C bond connecting the ester group to the pyridine ring will have a certain energy barrier, and the most stable conformer will be the one that minimizes steric repulsion between the methyl group and the ester's carbonyl or methoxy group. Computational modeling and spectroscopic techniques are often employed to determine these rotational barriers and the preferred dihedral angles in related molecules.

Biomolecular Interactions and Mechanistic Research in Vitro & Non Clinical

Investigation of Biological Activity of Methyl 6-(diethylamino)-2-methylnicotinate and its Derivatives

Research into the biological activity of this compound has primarily centered on its properties as a nicotinate (B505614) derivative. Nicotinates are recognized for a range of biological effects, with the most prominent being peripheral vasodilation. This vasodilatory effect is a key aspect of its activity, leading to increased blood flow in peripheral tissues. The unique chemical structure of this compound, which includes a diethylamino group at the 6-position of the nicotinic acid structure, enhances its lipophilicity. This increased lipophilicity is believed to facilitate its interaction with biological membranes and various molecular targets.

While the primary focus has been on the parent compound, the biological activity of its derivatives is also of interest. For instance, the substitution on the pyridine (B92270) ring, such as the diethylamino group, significantly influences its pharmacological properties, including how it is absorbed and distributed in biological systems. In comparison to its analogue, Methyl 6-methylnicotinate, which has a lower molecular weight, the diethylamino substitution in this compound is thought to impact its rate of skin penetration.

The following table provides a comparison of this compound with a related derivative:

| Compound | Substituent Groups | Molecular Formula | Molecular Weight ( g/mol ) | Primary Known Application |

| This compound | 6-diethylamino, 2-methyl, 3-methoxycarbonyl | C₁₁H₁₆N₂O₂ | 208.26 | Pharmaceutical intermediate |

| Methyl 6-methylnicotinate | 6-methyl, 3-methoxycarbonyl | C₈H₉NO₂ | 151.16 | Topical rubefacient |

This table is based on available chemical data and known applications of the compounds.

Studies on Interactions with Cellular Processes

The primary cellular process influenced by this compound appears to be the relaxation of vascular smooth muscle cells. This effect is understood to be a consequence of its vasodilatory action. The interaction with cellular processes is largely attributed to its role as a derivative of niacin. Niacin and its derivatives are precursors to essential redox cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), its reduced form NADH, and their phosphorylated counterparts NADP and NADPH. These molecules are integral to a multitude of biochemical reactions and pathways, particularly those related to cellular energy metabolism. However, specific studies detailing the direct interaction of this compound with other cellular processes beyond vasodilation are not extensively documented in publicly available research.

Research on Enzymatic Interactions and Modulations

It has been observed that this compound interacts with specific enzymes and receptors, which may modulate their activity and influence various biochemical pathways. The primary mechanism of action is thought to involve the release of local prostaglandins, which in turn induce the relaxation of vascular smooth muscle.

Specific details regarding the characterization of the binding between this compound and specific enzymes are not well-documented in the available scientific literature. While it is hypothesized that the compound interacts with enzymes involved in the prostaglandin (B15479496) synthesis pathway, such as cyclooxygenases, direct binding studies and characterization of these interactions for this specific molecule have not been extensively reported. nih.gov

The principal molecular mechanism of action attributed to this compound is its ability to induce peripheral vasodilation. This is believed to be mediated through the local release of prostaglandins, specifically prostaglandin D2 (PGD2). nih.gov Prostaglandins are potent, locally-acting signaling molecules that can cause vasodilation. nih.gov The vasodilatory response to the related compound, methyl nicotinate, has been shown to be suppressed by inhibitors of prostaglandin biosynthesis, lending support to this mechanism. nih.gov Upon topical application, the compound is thought to be hydrolyzed by non-specific esterases in the dermis to release nicotinic acid and methanol (B129727).

There is a lack of specific research identifying whether this compound acts as an inhibitor or activator of specific enzymes. The available information suggests its effects are mediated through the release of prostaglandins, which implies an interaction with the enzymatic pathway of prostaglandin synthesis, but direct evidence of inhibition or activation of enzymes like cyclooxygenase (COX) by this specific compound is not detailed in the reviewed literature. nih.gov

Cellular and Subcellular Effects (Excluding Clinical Outcomes)

The most prominent cellular effect of this compound is the relaxation of vascular smooth muscle cells, leading to the widening of blood vessels. This results in increased local blood flow, which can enhance the delivery of oxygen and nutrients to tissues and aid in the removal of metabolic waste products. This effect is a direct consequence of the vasodilatory action of the compound. At a subcellular level, the involvement of niacin-derived cofactors suggests a potential influence on mitochondrial function and energy metabolism, given the central role of NAD/NADH in these processes. However, specific studies on the subcellular effects of this compound are not extensively available.

In Vitro Studies on Cell Lines

No published studies detailing the direct effects of this compound on specific cell lines were identified. Research into the cytotoxic, proliferative, or metabolic effects of this compound on cultured cells has not been reported in the available scientific literature. Therefore, no data tables on cell viability, apoptosis, or other cellular-level interactions can be provided at this time.

Membrane Permeability and Cellular Uptake (Excluding Skin Penetration Kinetics)

There is a lack of specific experimental data quantifying the membrane permeability and cellular uptake of this compound in non-skin-related in vitro models, such as Caco-2 cell monolayers or Parallel Artificial Membrane Permeability Assays (PAMPA). While the chemical structure of the compound, particularly the presence of a lipophilic diethylamino group, suggests potential for passive diffusion across biological membranes, no studies have been found that specifically measure its permeability coefficients or elucidate the mechanisms of its transport into cells. Consequently, no data tables detailing these parameters can be compiled.

General information suggests that the lipophilicity of nicotinic acid esters influences their ability to cross biological membranes. However, without specific studies on this compound, any discussion on its permeability remains speculative and would not meet the required standards of scientific accuracy for this article.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict molecular geometries, electronic distributions, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is often employed to determine optimized geometries, harmonic frequencies, and various electronic properties of nicotinic acid derivatives. For instance, DFT calculations have been utilized to study the structure and vibrational properties of 6-methylnicotinic acid, a compound related to the title molecule. researchgate.netnih.gov These studies often employ basis sets like 6-311+G(d,p) to achieve a good balance between accuracy and computational cost. researchgate.netnih.gov

The electronic properties derived from DFT calculations, such as the distribution of electron density and electrostatic potential, are crucial for predicting a molecule's reactivity. For example, the molecular electrostatic potential (MESP) map of 6-methylnicotinic acid reveals electron-rich regions around the oxygen and nitrogen atoms, which are indicative of sites susceptible to electrophilic attack. researchgate.net Such analyses are invaluable for understanding the chemical behavior of these compounds.

Furthermore, DFT has been instrumental in studying pi-conjugated pyridine-based systems, providing insights into their crystal structures and intermolecular interactions, which are governed by the electronic landscape of the molecules. nih.gov The implementation of London dispersion corrections in DFT has significantly improved the accuracy of calculations for larger molecules where such forces are prominent. acs.org

Table 1: Representative DFT Calculation Parameters for Nicotinic Acid Derivatives

| Parameter | Typical Value/Method | Significance | Reference |

| Functional | B3LYP | A hybrid functional that combines Hartree-Fock theory with DFT, widely used for organic molecules. | nih.gov |

| Basis Set | 6-311++G(d,p) | Provides a flexible description of the electron distribution, including diffuse and polarization functions. | nih.gov |

| Solvent Model | PCM (Polarizable Continuum Model) | Accounts for the effect of a solvent on the electronic structure and properties of the molecule. | nih.gov |

| Property Calculated | Optimized Geometry | Predicts the most stable three-dimensional arrangement of atoms. | researchgate.net |

| Property Calculated | Vibrational Frequencies | Correlates with experimental IR and Raman spectra for structural confirmation. | nih.gov |

| Property Calculated | Molecular Electrostatic Potential | Identifies electron-rich and electron-poor regions, indicating reactive sites. | researchgate.net |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govresearchgate.net

For nicotinic acid derivatives, a smaller HOMO-LUMO gap generally implies higher reactivity and a greater ease of electronic transitions. researchgate.net For example, in a study of 2-aminonicotinic acid, the HOMO-LUMO energy gap was calculated to understand the charge transfer occurring within the molecule. nih.gov Similarly, for nicotine (B1678760) and caffeine, the HOMO-LUMO energies were calculated to establish their kinetic stability and chemical reactivity, with a larger energy gap indicating greater stability. nih.gov

The distribution of the HOMO and LUMO across the molecule can also provide insights into the regions involved in electron donation and acceptance during chemical reactions.

Table 2: Illustrative HOMO-LUMO Energies and Energy Gaps for Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Implication | Reference |

| Nicotine (Gas Phase) | -8.57 | -0.27 | 8.30 | High kinetic stability | nih.gov |

| Caffeine (Gas Phase) | -9.25 | -1.36 | 7.89 | Higher reactivity than nicotine | nih.gov |

| 2-Aminonicotinic Acid | - | - | - | Charge transfer analysis | nih.gov |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the behavior of molecules over time, particularly their interactions with biological macromolecules like proteins.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target protein. This technique is crucial for identifying potential biological targets and estimating the binding affinity of a compound. For nicotinic acid derivatives, molecular docking studies have been performed to investigate their interactions with various protein active sites. mdpi.comnih.govnih.gov

For instance, derivatives of nicotinic acid have been docked into the active sites of enzymes like penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51) to understand their potential as antimicrobial agents. nih.gov These studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, which are essential for the ligand's activity. nih.gov The results of docking studies can guide the design of new derivatives with improved potency and selectivity. mdpi.comnih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein. By simulating the movement of atoms and molecules over time, MD can reveal conformational changes in both the ligand and the protein upon binding, as well as the stability of the resulting complex. nih.govnih.govcapes.gov.br

MD simulations have been applied to study the complexes of pyridine (B92270) derivatives with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These simulations help in understanding the stability of the ligand-protein complex and the specific interactions that contribute to binding. nih.gov For example, MD studies can monitor the evolution of hydrogen bonds and hydrophobic contacts over the simulation time. In the context of pyridine derivatives targeting breast cancer, MD simulations have been used to confirm the stability of the ligand in the binding pocket of tubulin. nih.gov

Spectroscopic Property Predictions (e.g., IR, UV-Vis)

Computational methods can also predict the spectroscopic properties of molecules, which can be compared with experimental data for structural validation.

Calculations based on DFT can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nih.govnih.gov For example, the vibrational spectra of 2-methyl piperazine (B1678402) have been computed using the B3LYP method, showing good agreement with experimental FT-IR and FT-Raman spectra. nih.gov This allows for the assignment of specific vibrational modes to the observed spectral bands. Similar computational studies have been performed on pyridine and its derivatives, aiding in the interpretation of their vibrational spectra. nih.govcdnsciencepub.com

The prediction of ultraviolet-visible (UV-Vis) absorption spectra can be achieved using time-dependent DFT (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals. For 2-aminonicotinic acid, TD-DFT has been used to calculate the electronic transitions, which were then compared with the experimental UV-Vis spectrum. nih.gov The development of machine learning models is also emerging as a tool for predicting UV-Vis spectra. collaborationspharma.com The UV absorption spectra of nicotinic acid and its derivatives are influenced by pH and the solvent environment. acs.orgnih.gov

Table 3: Predicted Spectroscopic Data for Related Pyridine and Nicotinic Acid Derivatives

| Compound/Derivative Class | Spectroscopic Method | Predicted Wavenumber/Wavelength | Corresponding Vibration/Transition | Reference |

| 2-Aminonicotinic Acid | FT-IR | Calculated vibrational frequencies | C=O stretching, N-H bending, etc. | nih.gov |

| Pyridine | IR | Calculated vibrational frequencies | Ring stretching and bending modes | nih.gov |

| 2-Aminonicotinic Acid | UV-Vis (TD-DFT) | Calculated electronic transitions | π → π* transitions | nih.gov |

| Nicotinic Acid | UV-Vis | λmax ≈ 262 nm (in ethanol) | Electronic absorption | researchgate.net |

Charge Density and Molecular Electrostatic Potential Analysis

Charge Density Analysis

Charge density analysis provides a map of the electron distribution within a molecule, revealing the location of electron-rich and electron-deficient regions. This information is crucial for understanding a molecule's reactivity, as it indicates likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP at a given point in space around a molecule represents the force experienced by a positive test charge. It is typically visualized as a color-coded map superimposed on the molecule's surface.

Negative Regions (Red/Yellow): These areas correspond to regions of high electron density and are indicative of sites susceptible to electrophilic attack. In "Methyl 6-(diethylamino)-2-methylnicotinate," the most negative potential is expected to be located around the nitrogen atom of the pyridine ring and the oxygen atoms of the methyl ester group, due to their lone pairs of electrons. The nitrogen atom of the diethylamino group would also contribute to a region of negative potential.

Positive Regions (Blue): These areas represent regions of low electron density or positive potential and are prone to nucleophilic attack. The hydrogen atoms attached to the carbon atoms of the pyridine ring and the methyl groups are expected to exhibit positive electrostatic potential. Studies on the related molecule niacin have identified the hydrogen atoms as having electrophilic regions. researchgate.net

Neutral Regions (Green): These areas indicate regions of neutral potential.

The interplay of the electron-donating diethylamino group and the electron-withdrawing methyl ester group would create a complex and nuanced MEP for "this compound." The diethylamino group would enhance the negative potential of the pyridine ring system, while the methyl ester group would create a localized region of positive potential around the carbonyl carbon and a region of negative potential around the carbonyl oxygen.

A theoretical study on nicotinamide (B372718), which shares the core pyridine carboxamide structure, revealed an asymmetric electrostatic potential field above and below the pyridine-ring plane. nih.gov This asymmetry was related to the rotation of the carboxamide group. A similar conformational dependency of the MEP would be expected for "this compound."

Table of Expected Electrostatic Potential Features

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

| Pyridine Nitrogen | Negative | Site for electrophilic attack |

| Carbonyl Oxygen (Ester) | Negative | Site for electrophilic attack |

| Diethylamino Nitrogen | Negative | Site for electrophilic attack |

| Aromatic Hydrogens | Positive | Site for nucleophilic attack |

| Carbonyl Carbon (Ester) | Positive | Site for nucleophilic attack |

Analytical Methodologies for Research and Characterization

Chromatographic Techniques

Chromatography is fundamental for separating Methyl 6-(diethylamino)-2-methylnicotinate from impurities, byproducts, or other components within a mixture. This separation is crucial for accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nicotinic acid esters due to its high resolution, sensitivity, and accuracy. researchgate.netmdpi.com It is extensively used to determine the purity of compounds like this compound and to quantify them in various matrices. For instance, a purity of 99.85% for the related compound methyl nicotinate (B505614) has been verified using HPLC. selleckchem.com

Methods are often developed using a reversed-phase column, such as a C18, which separates compounds based on their hydrophobicity. nih.gov A typical analysis involves monitoring the degradation of a methylnicotinate compound, where nicotinic acid is a primary degradation product. nih.gov The mobile phase often consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, with the composition adjusted to achieve optimal separation. researchgate.netmdpi.comnih.gov A diode-array detector (DAD) can be employed for the simultaneous assessment of multiple components at their respective maximum absorption wavelengths. researchgate.netmdpi.com Method validation typically includes assessing linearity, limits of detection (LOD), precision, and accuracy to ensure the reliability of the results. researchgate.netmdpi.com For methyl nicotinate, LOD values as low as 0.0144 µg/mL have been reported. mdpi.com

| Parameter | Condition | Source |

|---|---|---|

| Column | Supelcosil™ LC-18 (25 cm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | 25% v/v Methanol in water | nih.gov |

| Flow Rate | 1.5 mL/min | nih.gov |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | researchgate.netmdpi.comresearchgate.net |

| Injection Volume | 20 µL | nih.gov |

| LOD (for Methyl Nicotinate) | 0.0144 µg/mL | mdpi.com |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. nih.govnih.gov For nicotinic acid and its derivatives, GC analysis can be challenging due to their potential for thermal degradation at the high temperatures used in the injector port. myfoodresearch.com However, methods have been developed to overcome these issues. Techniques such as using a temperature-programmable inlet (TPI) can protect samples from thermal breakdown by optimizing vaporization while minimizing fragmentation. myfoodresearch.com

In some cases, derivatization is employed to increase the volatility and thermal stability of the analyte. For example, various forms of vitamin B3 can be derivatized to methyl nicotinate for analysis by GC with a flame ionization detector (GC-FID). nih.gov Alternatively, direct injection methods without derivatization have also been successfully developed for some related compounds like nicotinamide (B372718), offering a simpler and faster analysis. jfda-online.com GC is frequently coupled with mass spectrometry (GC-MS), which provides definitive identification of the separated volatile components based on their mass-to-charge ratio. myfoodresearch.commdpi.com Headspace (HS) sampling techniques can be combined with GC to specifically analyze volatile organic compounds (VOCs) present in a sample. nih.govmdpi.com

| Parameter | Condition | Source |

|---|---|---|

| Column | HP-5ms (5%-phenyl)-methylpolysiloxane | mdpi.com |

| Injector Temperature | 240-250 °C | nih.govmyfoodresearch.com |

| Carrier Gas | Helium | mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.govmdpi.com |

| Mass Range | 30-600 m/z | nih.gov |

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and confirming its identity.

Mass Spectrometry (MS) is a critical tool for determining the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS), such as ESI-TOF (Electrospray Ionization Time-of-Flight), can confirm the molecular ion with high accuracy. For a related compound, 6-methylnicotinic acid, the molecular ion peak is observed at m/z 137, corresponding to its molecular weight. chemicalbook.comnist.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is unique to the molecule's structure and helps to confirm the identity of its different parts. For example, the positive product ion mass spectrum of 6-methyl nicotinic acid shows characteristic fragments that can be used for its identification. researchgate.net Predicted MS/MS spectra can also serve as a guide for identifying putative metabolites and fragmentation pathways. hmdb.ca In electron ionization (EI) mass spectrometry of methyl nicotinate, characteristic peaks are observed that correspond to the molecular ion and various fragments. nist.gov

| Compound | Ionization | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Source |

|---|---|---|---|---|

| Nicotinic Acid | EI | 123 | 106, 105, 78, 51 | nih.gov |

| 6-Methylnicotinic Acid | EI | 137 | 120, 119, 92, 91, 65 | chemicalbook.com |

| Methyl Nicotinate (Predicted) | ESI-MS/MS | 138 [M+H]⁺ | 121, 106, 78 | hmdb.ca |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a nicotinic acid derivative, signals corresponding to the protons on the pyridine (B92270) ring, the ethyl groups of the diethylamino substituent, the methyl group on the ring, and the methyl group of the ester function would be expected in distinct regions of the spectrum.

¹³C NMR detects the carbon atoms in the molecule, providing information about the different chemical environments of the carbon skeleton. Characteristic chemical shifts are expected for the carbonyl carbon of the ester (typically in the 160-180 ppm range), the aromatic carbons of the pyridine ring (110-160 ppm), and the aliphatic carbons of the ethyl and methyl groups. researchgate.net

Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, can establish the connectivity between protons and carbons, confirming the final structure. Differences in chemical shifts between solid-state and liquid-state NMR spectra can also provide information about molecular conformation and intermolecular interactions in the crystal lattice. nih.gov

| Structural Moiety | Nucleus | Typical Chemical Shift (ppm) | Source |

|---|---|---|---|

| Ester Carbonyl (C=O) | ¹³C | 160 - 180 | researchgate.net |

| Pyridine Ring Carbons | ¹³C | 110 - 160 | researchgate.net |

| Pyridine Ring Protons | ¹H | 7.0 - 9.0 | chemicalbook.com |

| Ester Methyl (O-CH₃) | ¹H | ~3.9 | chemicalbook.com |

| Alkyl Carbons (e.g., -CH₂, -CH₃) | ¹³C | 0 - 50 | researchgate.net |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is useful for quantifying the concentration of this compound in a solution, following the Beer-Lambert law. The presence of the conjugated pyridine ring system results in characteristic absorption bands. starna.com

The electronic properties of the molecule, particularly the presence of an electron-donating group (diethylamino) and an electron-withdrawing group (methyl ester) on the aromatic ring, create a "push-pull" system. This intramolecular charge transfer (ICT) character typically leads to a bathochromic (red) shift in the UV-Vis absorption maximum compared to the unsubstituted parent compound. researchgate.net For example, nicotinic acid in an acidic solution shows characteristic absorption maxima at approximately 213 nm and 261 nm. starna.com The exact position of the absorption maximum for this compound will be influenced by these substituents and the solvent used. spectrabase.com

| Compound | Solvent/Condition | λmax (nm) | Source |

|---|---|---|---|

| Nicotinic Acid | 0.1 M HCl | ~213, ~261 | starna.com |

| Nicotinic Acid | - | 263 | nih.gov |

| Isonicotinic Acid | Acidic Mobile Phase | 214, 264 | sielc.com |

| Methyl Nicotinate | Methanol | Not specified, spectrum available | spectrabase.com |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of this compound by identifying its constituent functional groups. These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint. For a molecule with C₂ᵥ point-group symmetry like pyridine, all 27 vibrational modes are Raman active, while 24 are IR active. aps.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The analysis of this compound would reveal characteristic absorption bands corresponding to its specific structural features. While a dedicated spectrum for this exact compound is not publicly available, the expected peaks can be inferred from its structural components: the methyl nicotinate core and the diethylamino substituent.

For the related compound, methyl nicotinate, key IR absorptions are well-documented. chemicalbook.com The most prominent feature is the strong carbonyl (C=O) stretching vibration of the ester group, typically appearing in the 1720-1730 cm⁻¹ region. Vibrations associated with the pyridine ring, including C=C and C=N stretching, produce a series of bands in the 1400-1600 cm⁻¹ range. C-H stretching vibrations from the aromatic ring and the methyl groups occur above 3000 cm⁻¹.

The addition of the diethylamino and 2-methyl groups to the nicotinate structure would introduce further characteristic bands. The C-N stretching vibration of the tertiary diethylamino group is expected in the 1250-1020 cm⁻¹ region. The various C-H bending and stretching modes of the ethyl and methyl groups would add complexity to the spectrum, particularly in the 1375-1470 cm⁻¹ (bending) and 2850-2960 cm⁻¹ (stretching) regions.

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. aip.org It is particularly sensitive to non-polar bonds and symmetric vibrations. In pyridine and its derivatives, the ring breathing modes are often very strong in the Raman spectrum. researchgate.net For pyridine itself, intense bands are observed around 1000 cm⁻¹ and 1030 cm⁻¹, which are attributed to the ring breathing vibrations. researchgate.net

In analyzing this compound, Raman spectroscopy would be expected to clearly show these characteristic pyridine ring modes. researchgate.netacs.org The presence of substituents alters the exact frequencies and intensities of these modes, providing information about the substitution pattern. acs.org Hyper-Raman spectroscopy, a nonlinear technique with different selection rules, can provide additional structural information by detecting vibrational modes that are silent in both IR and conventional Raman spectroscopy. aip.org

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | IR/Raman |

| Aliphatic C-H (Methyl/Ethyl) | Stretching | 2850 - 2960 | IR/Raman |

| Ester C=O | Stretching | 1720 - 1730 | IR (Strong) |

| Pyridine Ring C=C, C=N | Stretching | 1400 - 1600 | IR/Raman |

| Aliphatic C-H (Methyl/Ethyl) | Bending | 1375 - 1470 | IR/Raman |

| Ester C-O | Stretching | 1200 - 1300 | IR (Strong) |

| Tertiary Amine C-N | Stretching | 1020 - 1250 | IR/Raman |

| Pyridine Ring | Ring Breathing | ~1000, ~1030 | Raman (Strong) |

Advanced Detection and Sensing Approaches

Beyond fundamental structural characterization, advanced methods are available for the sensitive detection and quantification of this compound, particularly in complex matrices or as a volatile compound.

The Pulsed Discharge Helium Ionization Detector (PDHID) is a highly sensitive, universal detector used in gas chromatography (GC). wikipedia.org It operates by creating a pulsed DC discharge in helium, which generates high-energy photons. researchgate.net These photons ionize all compounds (both organic and inorganic) that elute from the GC column, with the exception of neon. wikipedia.orgnih.gov This universal, non-destructive nature makes it an excellent tool for analyzing volatile compounds like nicotinate derivatives.

Research has demonstrated the capability of a field-deployable PDHID for sensing volatile biomarkers, including methyl nicotinate. nih.gov In one study, the PDHID showed excellent performance for detecting four potential mycobacterial biomarkers, one of which was methyl nicotinate. nih.gov The detector exhibited a wide linear dynamic range (over three orders of magnitude) and low limits of detection (LOD) and quantitation (LOQ) of 150 pg and 450 pg, respectively, for methyl nicotinate. nih.gov The high sensitivity of the PDHID, which is about 10 times more sensitive than a flame ionization detector (FID), allows for the detection of analytes in the low picogram range. nih.govgoogle.com Given these characteristics, GC-PDHID is a highly suitable method for the trace analysis of the volatile compound this compound.

Table 2: PDHID Performance for Detecting Volatile Nicotinate Compounds

| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linear Dynamic Range | Reference |

|---|---|---|---|---|

| Methyl Nicotinate | 150 pg | 450 pg | > 3 orders of magnitude | nih.gov |

| This compound | Predicted in low pg range | Predicted in low pg range | Predicted to be wide | N/A |

The detection of volatile organic compounds (VOCs) like this compound can be achieved using sensor arrays, often termed "electronic noses." These devices utilize chemical-responsive polymers that interact with analyte vapors, leading to a measurable change in their physical or chemical properties. annualreviews.org The diethylamino group of the target molecule makes it particularly amenable to detection by polymers designed to respond to amines. researchgate.net

Nanoporous covalent organic polymers (nCOPs) are a promising class of materials for these sensors due to their large surface area, tunable functional groups, and excellent electrical properties. acs.org Polymers containing imine or amine functionalities have shown high sensitivity and selectivity towards ammonia (B1221849) and other amine-containing compounds. acs.org The interaction mechanism often involves hydrogen bonding or acid-base reactions between the polymer and the amine, which alters the polymer's conductivity or optical properties. For example, polymers with acidic moieties can react with the basic diethylamino group, while other polymers can engage in dipole-dipole or van der Waals interactions. rsc.orgnih.gov By using an array of different responsive polymers, a unique response pattern or "fingerprint" can be generated for this compound, allowing for its selective detection even in the presence of other VOCs.

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds. The pyridine ring and the diethylamino group in this compound are both electroactive, making the compound a suitable candidate for electrochemical detection. Techniques like cyclic voltammetry can be used to study its oxidation and reduction behavior.

Studies on related compounds have established the feasibility of this approach. The electrochemical properties of nicotinic acid and its derivatives have been investigated using various modified electrodes. researchgate.netnih.gov For instance, the oxidation-reduction of nicotinic acid has been studied on a grafted polymer electrode, showing distinct and enhanced current peaks compared to a standard glassy carbon electrode. researchgate.net Similarly, the electrochemical behavior of nicotine (B1678760) has been explored, demonstrating that modified electrodes can facilitate electron transfer and provide a basis for electrocatalytic detection. researchgate.net

For this compound, an electrochemical sensor would likely exploit the oxidation of the diethylamino group or the reduction of the pyridine ring. The development of a sensor could involve modifying an electrode surface with nanomaterials, such as NiCo₂O₄ nanoplates or carbon nanotubes, to enhance catalytic activity, improve electron transfer rates, and lower the detection limit into the nanomolar range, as has been achieved for other complex molecules. researchgate.netnih.gov

Applications Beyond Traditional Medicine

Use as Chemical Intermediates in Organic Synthesis

As a functionalized pyridine (B92270) derivative, Methyl 6-(diethylamino)-2-methylnicotinate holds potential as an intermediate in the synthesis of more complex molecules. The presence of a diethylamino group, a methyl group, and a methyl ester on the pyridine ring provides multiple reactive sites for further chemical transformations.

Synthesis of Complex Organic Molecules

While specific examples of the use of this compound in the synthesis of complex organic molecules are not extensively documented in publicly available literature, its structural motifs are found in various biologically active compounds. The diethylamino group, for instance, can act as a directing group or be modified to introduce other functionalities. The nicotinate (B505614) core is a well-known scaffold in medicinal chemistry and materials science.

Building Blocks for Agrochemicals

There is no direct evidence in the reviewed literature of this compound being used as a building block for agrochemicals. However, pyridine derivatives are a common feature in many pesticides and herbicides. The specific combination of substituents in this molecule could potentially be explored for the development of new agrochemical agents with specific modes of action. Further research would be required to establish any such applications.

Reagents in Chemical Processes

Currently, there is no established role for this compound as a common reagent in standard chemical processes. Its potential as a reagent would be linked to the reactivity of its functional groups. For example, the diethylamino group could be used as a non-nucleophilic base in certain reactions, although more common and less expensive alternatives are typically employed.

Materials Science Applications

No specific applications of this compound in materials science have been reported in the available literature. The pyridine ring and its substituents could, in principle, be incorporated into polymers or other materials to impart specific properties such as thermal stability, conductivity, or optical characteristics. However, this remains a hypothetical application without direct supporting research.

Role in Analytical Standards and Method Development

There is no indication that this compound is currently used as a certified reference material or analytical standard. For a compound to be used as an analytical standard, it would need to be well-characterized, stable, and have a high purity. While it can be characterized by standard analytical techniques, its use as a widespread standard has not been established.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.